![molecular formula C17H20N4O2S B2956940 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide CAS No. 958951-29-6](/img/no-structure.png)

2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

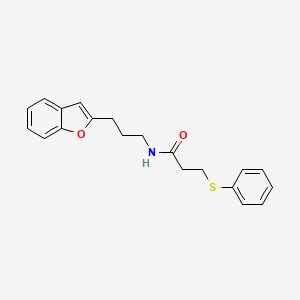

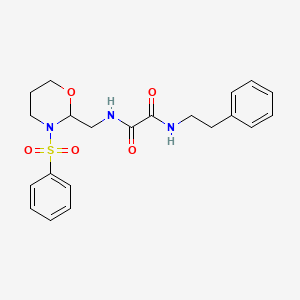

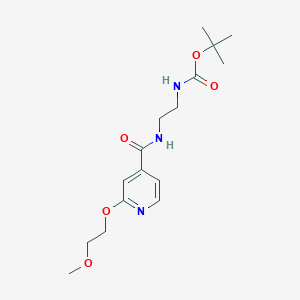

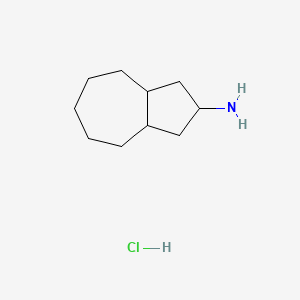

The compound “2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide” is a derivative of quinazolinone . Quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

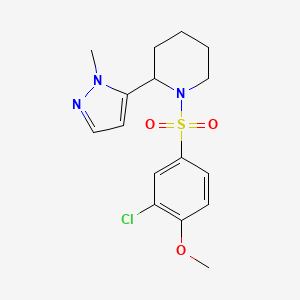

Molecular Structure Analysis

The molecular formula of the compound is C13H11N3O3S . The compound has a complex structure with a quinazolinone core, which is an important pharmacophore considered as a privileged structure . The exact 2D or 3D structure is not available in the retrieved data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 3 . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

Research on heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides insights into their genotoxic potential and carcinogenic properties in both humans and rodents. Accelerator mass spectrometry (AMS) has been employed to study the dosimetry of protein and DNA adduct formation by these compounds at low doses. The findings suggest significant differences in metabolite profiles and adduct levels between humans and rodents, indicating species-specific responses to exposure. This research underscores the importance of understanding the metabolic pathways and potential health risks associated with exposure to heterocyclic amines (Turteltaub et al., 1999).

Pharmacodynamics and Pharmacokinetics

Studies on compounds such as pramipexole, an amino-benzathiazole, highlight the significance of understanding the pharmacodynamics and pharmacokinetics of novel therapeutic agents. Pramipexole shows high affinity for dopamine D2-like receptors, particularly dopamine D3 receptors, which is crucial for its effectiveness in treating Parkinson's disease. Comparisons with other dopamine receptor agonists, such as ergot derivatives, reveal differences in receptor selectivity and efficacy, emphasizing the need for detailed pharmacological profiling of new drugs (Piercey et al., 1996).

Nephrotoxicity Investigations

The compound cefazedone has been evaluated for potential nephrotoxicity, illustrating the critical aspect of assessing adverse effects in the development of antibiotics. Studies comparing the nephrotoxicity of cefazedone and gentamicin, and their combination, with other antibiotics, reveal the complexity of drug interactions and the importance of monitoring enzyme levels as indicators of renal function. Such investigations are pivotal in ensuring the safety of new pharmacological agents (Mondorf Aw, 1979).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as thioxopyrimidines and their condensed analogs, possess diverse biological activities . They have been found to exhibit antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Mode of Action

It’s known that similar compounds can influence oxidative processes in the organism . The introduction of a thiol group provides additional opportunities for further functionalization .

Biochemical Pathways

It’s known that similar compounds can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their pharmacokinetic properties .

Result of Action

Similar compounds have been found to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their stability and efficacy in different environments .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide' involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride, followed by cyclization with sulfur and subsequent reaction with 2-bromo-3-nitrobenzoic acid. The resulting compound is then reduced to the corresponding amine, which is acylated with pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "N-pentylacetyl chloride", "sulfur", "2-bromo-3-nitrobenzoic acid", "sodium borohydride", "pentanoyl chloride" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the corresponding amide.", "Cyclization of the amide with sulfur in the presence of a catalyst such as copper powder to form the thioimidazoquinazoline intermediate.", "Reaction of the thioimidazoquinazoline intermediate with 2-bromo-3-nitrobenzoic acid in the presence of a base such as potassium carbonate to yield the corresponding nitro compound.", "Reduction of the nitro compound with sodium borohydride in the presence of a catalyst such as palladium on carbon to yield the corresponding amine.", "Acylation of the amine with pentanoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product." ] } | |

CAS RN |

958951-29-6 |

Molecular Formula |

C17H20N4O2S |

Molecular Weight |

344.43 |

IUPAC Name |

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide |

InChI |

InChI=1S/C17H20N4O2S/c1-2-3-6-9-18-14(22)10-13-16(23)21-15(19-13)11-7-4-5-8-12(11)20-17(21)24/h4-5,7-8,13,19H,2-3,6,9-10H2,1H3,(H,18,22) |

InChI Key |

OYJOKQKWERJANP-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2956861.png)

![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)

![4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2956865.png)

![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)

![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)

![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)